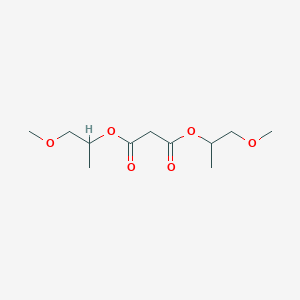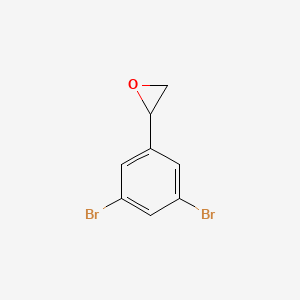
2-(3,5-Dibromophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dibromophenyl)oxirane: is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of bromine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 3,5-dibromostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound can be achieved through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3,5-Dibromophenyl)oxirane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical structures.
Biology and Medicine: In biological research, epoxides like this compound are studied for their potential biological activities. They can act as inhibitors of certain enzymes or as building blocks for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity with nucleophiles makes it useful in the modification of surfaces and materials .
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dibromophenyl)oxirane involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile . The presence of bromine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
2-(3,5-Dichlorophenyl)oxirane: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Difluorophenyl)oxirane: Fluorine atoms replace the bromine atoms.
2-(3,5-Diiodophenyl)oxirane: Iodine atoms replace the bromine atoms.
Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)oxirane imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes .
Propiedades
Número CAS |
88697-15-8 |
|---|---|
Fórmula molecular |
C8H6Br2O |
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
2-(3,5-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2 |
Clave InChI |
ZSQPYJKTOVWNPG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


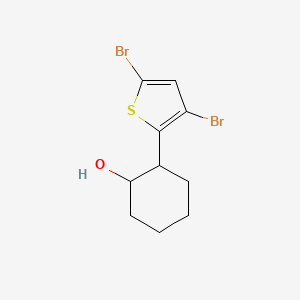
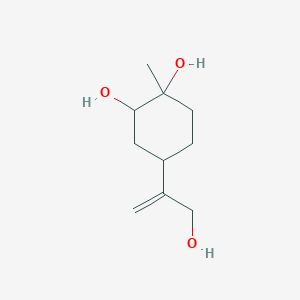
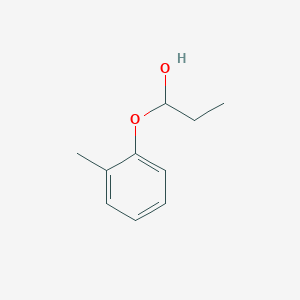

![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
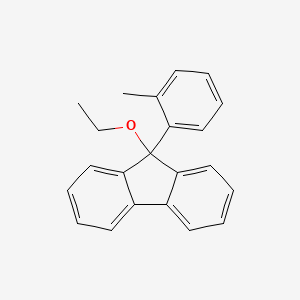
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
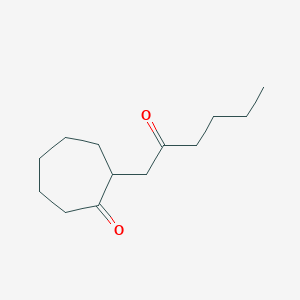
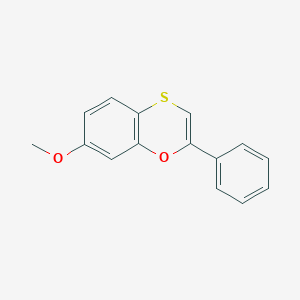
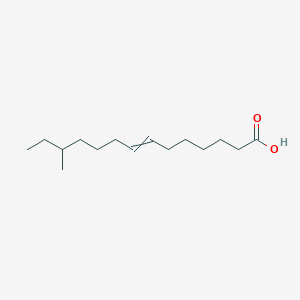
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
